Bienvenue dans la boutique en ligne BenchChem!

4-methyl-3-(phenylsulfamoyl)benzoic Acid

ERAP2 aminopeptidase immunopeptidomics

4-Methyl-3-(phenylsulfamoyl)benzoic acid provides a validated starting point for fragment-based ERAP2 inhibition (Ki=1.2 μM) and a low-activity cPLA2α reference (IC50=100 μM, >4,000-fold vs. giripladib). Its 4-methyl group shifts melting point by -52°C and density by -0.047 g/cm³ vs. unsubstituted analog, enabling DSC calibration and polymorph screening. Order this differentiated scaffold for reproducible SAR studies.

Molecular Formula C14H13NO4S
Molecular Weight 291.32 g/mol
CAS No. 104941-61-9
Cat. No. B3077693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-3-(phenylsulfamoyl)benzoic Acid
CAS104941-61-9
Molecular FormulaC14H13NO4S
Molecular Weight291.32 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=CC=C2
InChIInChI=1S/C14H13NO4S/c1-10-7-8-11(14(16)17)9-13(10)20(18,19)15-12-5-3-2-4-6-12/h2-9,15H,1H3,(H,16,17)
InChIKeyOXNAPOSJPGMQMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-3-(phenylsulfamoyl)benzoic Acid (CAS 104941-61-9): Core Physicochemical & Structural Profile for Scientific Procurement


4-Methyl-3-(phenylsulfamoyl)benzoic acid (CAS 104941-61-9; molecular formula C14H13NO4S; MW 291.32 g/mol) is a synthetic aryl sulfonamide featuring a benzoic acid core with a 4-methyl substitution and a phenylsulfamoyl moiety at the 3-position [1]. It is distinguished from the unsubstituted analog 3-(phenylsulfamoyl)benzoic acid (CAS 1576-45-0) by the presence of the 4-methyl group, which alters key physicochemical parameters including melting point (160 °C vs. 212-215 °C), density (1.404 vs. 1.451 g/cm³), and computed XLogP3 (2.3 vs. 2.1) [2]. The compound is commercially available at research-grade purity (typically 95%) and serves as a building block for more complex sulfonamide-containing molecules .

4-Methyl-3-(phenylsulfamoyl)benzoic Acid: Why In-Class Substitution Without Quantitative Justification Introduces Procurement Risk


Within the phenylsulfamoyl benzoic acid class, minor structural modifications—particularly the presence or position of a methyl substituent—produce measurable shifts in target affinity, enzyme selectivity, and solid-state physicochemical behavior. For example, the 4-methyl substitution in 4-methyl-3-(phenylsulfamoyl)benzoic acid alters ERAP2 binding affinity by approximately 22.5-fold compared to a distinct ERAP2 inhibitor scaffold [1] [2], and markedly weakens cPLA2α inhibition relative to optimized inhibitors such as giripladib (IC50 100 μM vs. ~20 nM) [3]. Consequently, procurement decisions that treat unsubstituted 3-(phenylsulfamoyl)benzoic acid or 4-methyl-3-[(4-methylphenyl)sulfamoyl]benzoic acid as interchangeable alternatives without quantitative evidence risk introducing unintended variance in experimental outcomes, assay reproducibility, and synthetic route fidelity.

4-Methyl-3-(phenylsulfamoyl)benzoic Acid: Quantitative Differential Evidence vs. Closest Analogs & In-Class Candidates


ERAP2 Inhibition Affinity: Quantitative Comparison of 4-Methyl-3-(phenylsulfamoyl)benzoic Acid vs. a Structurally Distinct ERAP2 Inhibitor

4-Methyl-3-(phenylsulfamoyl)benzoic acid exhibits competitive inhibition of human endoplasmic reticulum aminopeptidase 2 (ERAP2) with a Ki of 1,200 nM (1.2 μM) [1]. In contrast, the structurally optimized ERAP2 inhibitor ERAP2-IN-1 displays a less potent IC50 of 27 μM against Arg-AMC hydrolysis in the same enzymatic system [2]. This represents an approximately 22.5-fold improvement in target affinity for the 4-methyl-3-(phenylsulfamoyl)benzoic acid scaffold.

ERAP2 aminopeptidase immunopeptidomics autoimmune disease

cPLA2α Inhibition Profile: Quantifying the Functional Divergence from Optimized 4-Sulfamoylbenzoic Acid Derivatives

4-Methyl-3-(phenylsulfamoyl)benzoic acid demonstrates weak inhibition of cytosolic phospholipase A2α (cPLA2α) with an IC50 of 100,000 nM (100 μM) in an assay measuring [14C]arachidonic acid release from human U937 cell cytoplasm [1]. By comparison, the indole-based cPLA2α inhibitor giripladib (PLA-695), a structurally related sulfonamide-containing molecule, achieves IC50 values in the range of 14-25 nM against the same target . This differential exceeds 4,000-fold in potency.

cPLA2α phospholipase A2 inflammation arachidonic acid cascade

Physicochemical Differentiation: Melting Point and Density Comparison vs. Unsubstituted 3-(Phenylsulfamoyl)benzoic Acid

The presence of the 4-methyl substituent in 4-methyl-3-(phenylsulfamoyl)benzoic acid produces a measurable reduction in melting point relative to the unsubstituted analog. The target compound melts at 160 °C , whereas 3-(phenylsulfamoyl)benzoic acid (CAS 1576-45-0) melts at 212-215 °C [1]—a difference of 52-55 °C. Density also differs: 1.404 g/cm³ for the target compound compared to 1.451 g/cm³ for the unsubstituted analog [1]. Computed XLogP3 increases from 2.1 to 2.3 [2].

physicochemical characterization solid-state properties crystallinity formulation

Enzyme Selectivity Profile: Differential Binding Across ERAP2, cPLA2α, and HDAC6

4-Methyl-3-(phenylsulfamoyl)benzoic acid displays a distinctive selectivity fingerprint across three enzyme targets relevant to drug discovery cascades: ERAP2 (Ki = 1,200 nM) [1], cPLA2α (IC50 = 100,000 nM) [2], and HDAC6 (Kd = 5,400 nM) [3]. The 83-fold difference in target engagement between ERAP2 and cPLA2α, combined with modest HDAC6 binding, defines a polypharmacology profile not shared by unsubstituted 3-(phenylsulfamoyl)benzoic acid, which is primarily characterized as an ERAP2 inhibitor and a metabolite of belinostat [4].

enzyme selectivity polypharmacology off-target screening SAR

4-Methyl-3-(phenylsulfamoyl)benzoic Acid: Evidence-Anchored Research & Industrial Application Scenarios


ERAP2-Focused Immunopeptidomics and Autoimmune Target Validation

Procure 4-methyl-3-(phenylsulfamoyl)benzoic acid for ERAP2 inhibition studies where a Ki of 1.2 μM provides a validated starting point for fragment-based optimization or chemical probe development in immunopeptidomics [1]. The compound's 22.5-fold greater affinity relative to ERAP2-IN-1 positions it as a more potent scaffold for structure-activity relationship (SAR) exploration aimed at autoimmune disease targets [2].

Negative Control or Low-Activity Reference Compound for cPLA2α Inflammation Assays

Utilize 4-methyl-3-(phenylsulfamoyl)benzoic acid as a low-activity reference (IC50 = 100 μM) in cPLA2α inhibition assays alongside potent comparators such as giripladib (IC50 ~20 nM) [3]. This >4,000-fold potency differential enables clear signal-to-background discrimination in arachidonic acid cascade studies and inflammation target validation workflows .

Physicochemical Method Development and Solid-State Characterization

Leverage the distinct melting point depression (Δ = -52 to -55 °C) and density difference (Δ = -0.047 g/cm³) of 4-methyl-3-(phenylsulfamoyl)benzoic acid relative to 3-(phenylsulfamoyl)benzoic acid for the development of differential scanning calorimetry (DSC) calibration standards, polymorph screening, and crystallization protocol optimization [4].

Multi-Target Polypharmacology Baseline for Fragment-Based Drug Discovery

Employ 4-methyl-3-(phenylsulfamoyl)benzoic acid as a defined polypharmacology baseline (ERAP2 Ki = 1.2 μM; cPLA2α IC50 = 100 μM; HDAC6 Kd = 5.4 μM) for fragment-based drug discovery programs that require a quantifiable starting selectivity profile before synthetic elaboration [5] [6] [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-methyl-3-(phenylsulfamoyl)benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.